REACTION_CXSMILES
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[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([NH2:11])[C:5]=2[CH:4]=[CH:3][N:2]=1.CCN(C(C)C)C(C)C.[N:21]([CH:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1)=[C:22]=[O:23]>C(Cl)Cl>[CH:24]1([NH:21][C:22]([NH:11][C:6]2[CH:7]=[CH:8][CH:9]=[C:10]3[C:5]=2[CH:4]=[CH:3][N:2]=[CH:1]3)=[O:23])[CH2:28][CH2:27][CH2:26][CH2:25]1
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Name
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|
Quantity
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0.23 g
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Type
|
reactant
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Smiles
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C1=NC=CC=2C(=CC=CC12)N
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Name
|
|
Quantity
|
0.557 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
0.18 mL
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Type
|
reactant
|
Smiles
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N(=C=O)C1CCCC1
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction was quenched with H2O (15 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×30 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The impure yellow solid was collected
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Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
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C1(CCCC1)NC(=O)NC1=C2C=CN=CC2=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |